molecular formula C7H10N2O3S B2561926 [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol CAS No. 1342291-60-4

[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol

Cat. No.: B2561926
CAS No.: 1342291-60-4
M. Wt: 202.23
InChI Key: AKTZEPUXVRQSKV-UHFFFAOYSA-N
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Description

[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol It is a pyrimidine derivative, characterized by the presence of a methylsulfonylmethyl group attached to the pyrimidine ring

Safety and Hazards

“[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol” has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol typically involves the reaction of pyrimidine derivatives with methylsulfonylmethyl reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrimidine, followed by the addition of methylsulfonylmethyl chloride to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methane
  • [2-(Methylsulfonylmethyl)pyrimidin-4-yl]carboxylic acid
  • [2-(Methylsulfonylmethyl)pyrimidin-4-yl]amine

Uniqueness

[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol is unique due to the presence of both a hydroxyl group and a methylsulfonylmethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

[2-(methylsulfonylmethyl)pyrimidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-13(11,12)5-7-8-3-2-6(4-10)9-7/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTZEPUXVRQSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342291-60-4
Record name [2-(methylsulfonylmethyl)pyrimidin-4-yl]methanol
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